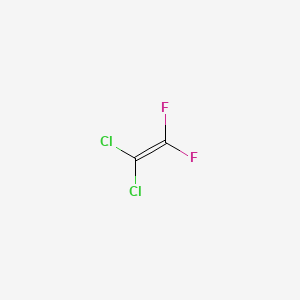

1,1-Dichlor-2,2-difluorethylen

Übersicht

Beschreibung

1,1-Dichloro-2,2-difluoroethylene is an organic compound with the chemical formula C2Cl2F2. It is a low-boiling liquid that is used primarily as a refrigerant and solvent . This compound is one of the simplest chlorodifluoroalkenes and is known for its colorless appearance and distinct chemical properties .

Wissenschaftliche Forschungsanwendungen

1,1-Dichloro-2,2-difluoroethylene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other industrial chemicals.

Biology: It is used in studies involving the interaction of fluorinated compounds with biological systems.

Medicine: It is used as a solvent in the preparation of pharmaceutical compounds.

Industry: It is used as a refrigerant and in the production of fluoropolymers and other fluorinated materials.

Wirkmechanismus

Target of Action

1,1-Dichloro-2,2-difluoroethylene is a simple chlorodifluoroalkene . It is primarily used as an intermediate or precursor in the production of other industrial chemicals . The primary targets of this compound are therefore the reactants in these industrial processes.

Mode of Action

The mode of action of 1,1-Dichloro-2,2-difluoroethylene is largely dependent on the specific industrial process in which it is used. As an intermediate or precursor, it interacts with other chemicals in a variety of ways to produce different products. For example, it can undergo reactions involving rearrangement or elimination .

Biochemical Pathways

For instance, it can react with methanol to form a compound with the formula C3H4Cl2F2O .

Pharmacokinetics

1,1-Dichloro-2,2-difluoroethylene is a low-boiling liquid

Result of Action

The results of the action of 1,1-Dichloro-2,2-difluoroethylene are diverse, depending on the specific reactions it undergoes. In general, it serves as a key component in the synthesis of various industrial chemicals .

Biochemische Analyse

Biochemical Properties

1,1-Dichloro-2,2-difluoroethylene plays a role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The interactions with these enzymes often result in the formation of reactive intermediates that can bind to cellular macromolecules, leading to potential toxic effects . Additionally, 1,1-Dichloro-2,2-difluoroethylene can inhibit certain enzymes, disrupting normal cellular functions .

Cellular Effects

1,1-Dichloro-2,2-difluoroethylene affects various cell types and cellular processes. It can influence cell signaling pathways, leading to altered gene expression and cellular metabolism. Exposure to this compound has been shown to cause oxidative stress, resulting in damage to cellular components such as lipids, proteins, and DNA . This oxidative stress can trigger apoptosis or programmed cell death, affecting cell viability and function .

Molecular Mechanism

The molecular mechanism of 1,1-Dichloro-2,2-difluoroethylene involves its interaction with cellular biomolecules. It can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the formation of adducts that can disrupt normal cellular functions . Additionally, this compound can generate reactive oxygen species (ROS) through redox cycling, further contributing to cellular damage . The inhibition of key enzymes by 1,1-Dichloro-2,2-difluoroethylene can also lead to metabolic imbalances and altered gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,1-Dichloro-2,2-difluoroethylene can change over time. The compound is relatively stable under standard conditions but can degrade under prolonged exposure to light and heat . Long-term studies have shown that continuous exposure to this compound can lead to cumulative cellular damage, including persistent oxidative stress and chronic inflammation . These long-term effects can impact cellular function and viability in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 1,1-Dichloro-2,2-difluoroethylene vary with different dosages in animal models. At low doses, the compound may cause mild irritation and transient oxidative stress . At higher doses, it can lead to significant toxic effects, including liver and kidney damage, respiratory distress, and even mortality . Threshold effects have been observed, where a certain dosage level triggers a marked increase in adverse effects .

Metabolic Pathways

1,1-Dichloro-2,2-difluoroethylene is metabolized primarily in the liver through the action of cytochrome P450 enzymes . The metabolic pathways involve the formation of reactive intermediates, which can further react with cellular macromolecules . These metabolic reactions can lead to the production of toxic metabolites that contribute to the compound’s overall toxicity . The involvement of specific enzymes and cofactors in these pathways highlights the complexity of its metabolism .

Transport and Distribution

Within cells and tissues, 1,1-Dichloro-2,2-difluoroethylene is transported and distributed through passive diffusion and active transport mechanisms . It can interact with various transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments . The distribution of this compound within the body can influence its overall toxicity and impact on different organs .

Subcellular Localization

The subcellular localization of 1,1-Dichloro-2,2-difluoroethylene is influenced by its chemical properties and interactions with cellular components . It can accumulate in lipid-rich regions such as cell membranes and organelles like the endoplasmic reticulum and mitochondria . This localization can affect its activity and function, leading to localized cellular damage and disruption of normal cellular processes .

Vorbereitungsmethoden

1,1-Dichloro-2,2-difluoroethylene can be synthesized through several methods:

Zinc Dehalogenation Method: This method involves the reaction of 1,1,1,2-tetrachloro-2,2-difluoroethane with zinc in the presence of methanol. The reaction is carried out in a three-necked round-bottomed flask equipped with a fractionating column and condenser. The mixture is heated to 60–63°C, and the ethane derivative is added dropwise.

Dehydrochlorination Method: This method involves the dehydrochlorination of 1,2,2-trichloro-1,1-difluoroethane using sodium hydroxide or potassium hydroxide in aqueous methanol.

Analyse Chemischer Reaktionen

1,1-Dichloro-2,2-difluoroethylene undergoes various chemical reactions, including:

Addition Reactions: It reacts with methanol, pyrrolidine, and 1-butanethiol to form corresponding addition products.

Chlorination: It reacts with chlorine to form tetrachlorodifluoroethane.

Hydrogenation: It reacts with hydrogen to form difluoroethylene and hydrogen chloride.

Common reagents used in these reactions include methanol, chlorine, and hydrogen. The major products formed from these reactions are addition products, tetrachlorodifluoroethane, and difluoroethylene .

Vergleich Mit ähnlichen Verbindungen

1,1-Dichloro-2,2-difluoroethylene can be compared with other similar compounds such as:

cis-1,2-Dichloro-1,2-difluoroethylene: This isomer has different physical properties and reactivity compared to 1,1-dichloro-2,2-difluoroethylene.

trans-1,2-Dichloro-1,2-difluoroethylene: Another isomer with distinct properties and uses.

1,1-Dichloro-1-fluoroethylene: This compound has one less fluorine atom and exhibits different chemical behavior.

The uniqueness of 1,1-dichloro-2,2-difluoroethylene lies in its specific chemical structure, which imparts unique reactivity and applications compared to its isomers and other similar compounds .

Biologische Aktivität

1,1-Dichloro-2,2-difluoroethylene (DCDFE), a chemical compound with the formula C₂Cl₂F₂ and a molecular weight of approximately 132.92 g/mol, has garnered attention for its biological activity, particularly concerning its toxicological effects and metabolic pathways. This article explores the compound's biochemical interactions, potential health impacts, and relevant research findings.

1,1-Dichloro-2,2-difluoroethylene is a colorless liquid primarily utilized as a refrigerant and solvent. Its low boiling point (approximately 17 °C) limits its effectiveness in some applications. The compound is classified as hazardous due to its toxicity upon inhalation and potential skin irritation upon contact .

The biological activity of DCDFE is largely mediated through its interactions with various enzymes and cellular components. Key points include:

- Cytochrome P450 Enzymes : DCDFE is metabolized primarily in the liver by cytochrome P450 enzymes (CYPs), particularly CYP 1A1 and CYP 2B1/2. These enzymes facilitate the formation of reactive intermediates that can bind to cellular macromolecules, leading to potential toxic effects .

- Formation of Reactive Intermediates : The interaction with CYPs results in the generation of reactive species capable of forming covalent bonds with proteins and DNA. This process can disrupt normal cellular functions and lead to oxidative stress.

Cellular Effects

DCDFE has been shown to influence various cellular processes:

- Oxidative Stress : Exposure to DCDFE induces oxidative stress, damaging lipids, proteins, and DNA. This effect is particularly pronounced at higher concentrations.

- Nephrotoxicity and Hepatotoxicity : Animal studies indicate that DCDFE exhibits nephrotoxic (kidney toxicity) and hepatotoxic (liver toxicity) properties. Research suggests that different bioactivation mechanisms may underlie these toxic effects .

Case Studies

- Nephrotoxicity in Rats : A study demonstrated marked nephrotoxicity in rats administered an intraperitoneal dose of 150 µmole/kg. The study indicated that the nephrotoxic effects were influenced by the bioactivation pathways involving cytochrome P450 enzymes .

- In Vitro Studies : In vitro studies using porcine proximal tubular cells highlighted the impact of DCDFE on cell viability and renal enzyme activity during cryopreservation. These findings suggest that DCDFE can serve as a model nephrotoxin for further research.

Dosage Effects

The effects of DCDFE vary significantly with dosage:

- Low Doses : At lower concentrations, exposure may result in mild irritation and transient oxidative stress.

- High Doses : Higher doses are associated with severe toxicological effects, including significant damage to renal and hepatic tissues .

Metabolic Pathways

The primary metabolic pathway for DCDFE involves:

- Liver Metabolism : The liver plays a crucial role in metabolizing DCDFE through cytochrome P450-mediated reactions. This metabolism leads to the formation of reactive metabolites that can exert toxic effects on various organs .

Comparative Analysis

To better understand the unique properties of 1,1-Dichloro-2,2-difluoroethylene, it is useful to compare it with structurally similar compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| 1,1-Dichloroethene | C₂H₂Cl₂ | Lacks fluorine; used primarily in polymer production. |

| 1,1,1-Trichloroethane | C₂H₃Cl₃ | More chlorinated; used as a solvent and cleaning agent. |

| 1,3-Dichloropropene | C₃H₃Cl₂ | Used as an herbicide; different chain structure. |

The unique combination of chlorine and fluorine substituents on the ethylene backbone gives DCDFE specific properties advantageous for refrigeration applications but also raises concerns regarding its environmental impact and toxicity .

Eigenschaften

IUPAC Name |

1,1-dichloro-2,2-difluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl2F2/c3-1(4)2(5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGONURINHVBEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(Cl)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073150 | |

| Record name | Ethene, 1,1-dichloro-2,2-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquefied gas; Boiling point = 19 deg C; [Alfa Aesar MSDS] | |

| Record name | 1,1-Dichloro-2,2-difluoroethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9830 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

370.0 [mmHg] | |

| Record name | 1,1-Dichloro-2,2-difluoroethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9830 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

79-35-6 | |

| Record name | 1,1-Dichloro-2,2-difluoroethene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dichloro-2,2-difluoroethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, 1,1-dichloro-2,2-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dichlorodifluoroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DICHLORO-2,2-DIFLUOROETHYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC503FP86Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 1,1-Dichloro-2,2-difluoroethylene has the molecular formula C2Cl2F2 and a molecular weight of 132.93 g/mol. []

A: Yes, electron diffraction studies have been conducted on 1,1-Dichloro-2,2-difluoroethylene in the vapor phase. These studies provided insights into its bond lengths, vibrational amplitudes, and bond angles. Notably, the research revealed negligible cis Cl···F shrinkage and significant trans Cl···F shrinkage. []

A: Under gamma radiation, 1,1-Dichloro-2,2-difluoroethylene reacts with alcohols to form telomers, demonstrating a different reactivity compared to similar compounds that yield mainly 1:1 adducts. The reactivity trend observed with different alcohols suggests steric hindrance plays a role in the reaction. []

A: Yes, 1,1-Dichloro-2,2-difluoroethylene serves as a starting material in the synthesis of α,α-difluoroalkanecarboxylic acids. This involves an alkyl radical addition reaction. [, ]

A: 1,1-Dichloro-2,2-difluoroethylene is employed as a reagent in the synthesis of fluorine-containing aryl acetylenes. []

A: 1,1-Dichloro-2,2-difluoroethylene undergoes cycloaddition reactions with dienes. These reactions, often photo-sensitized, have been extensively studied to understand their mechanisms, regioselectivity, and the influence of diene conformation on the reaction pathway. [, , , , , , , , , ]

A: Research has investigated the thermal degradation process of poly(1,1-dichloro-2,2-difluoroethylene). []

A: Studies in rats have shown that 1,1-Dichloro-2,2-difluoroethylene exhibits both nephrotoxicity (toxicity to the kidneys) and hepatotoxicity (toxicity to the liver). Research suggests that different bioactivation mechanisms may be responsible for these toxic effects. [, ]

A: Research suggests that cytochrome P450 enzymes, particularly P450 1A1 and P450 2B1/2, may be involved in the nephrotoxicity of 1,1-Dichloro-2,2-difluoroethylene. This was indicated by studies using inducers of these enzymes, β-naphthoflavone and phenobarbital, which affected the compound's nephrotoxicity in rats. []

A: Yes, quantum-chemical calculations have been employed to investigate the mechanism of methanol addition to 1,1-Dichloro-2,2-difluoroethylene. []

A: Yes, 1,1-Dichloro-2,2-difluoroethylene, specifically its cysteine conjugate, has been utilized as a model nephrotoxin in in vitro studies using porcine proximal tubular cells (PPTC). The studies highlighted the compound's impact on cell viability and provided insights into the activity of renal enzymes during cryopreservation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.